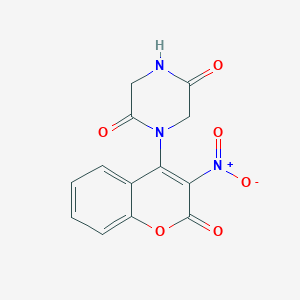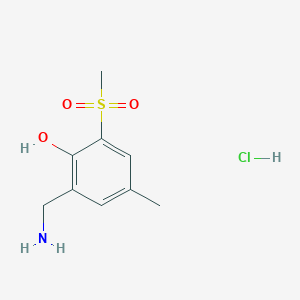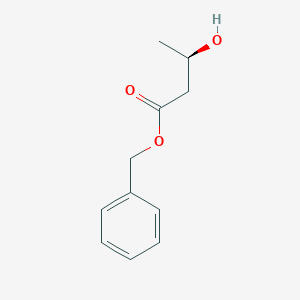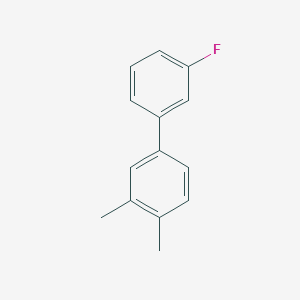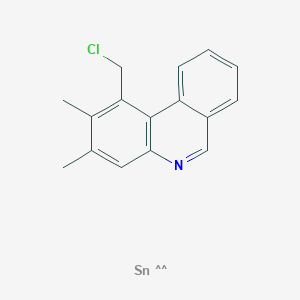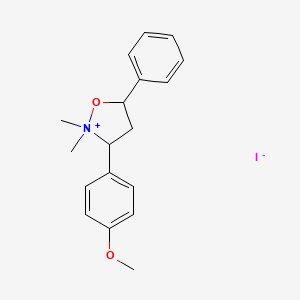![molecular formula C26H34O4S2 B14386056 2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] CAS No. 88661-03-4](/img/structure/B14386056.png)
2,2'-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol]
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] is a complex organic compound characterized by the presence of disulfide linkages and phenolic groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] typically involves the reaction of 4-cyclohexyl-6-(hydroxymethyl)phenol with a disulfide-forming reagent. The reaction conditions often require a controlled environment with specific temperature and pH levels to ensure the formation of the disulfide bonds.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing the production costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] can undergo various chemical reactions, including:
Oxidation: The phenolic groups can be oxidized to quinones.
Reduction: The disulfide bonds can be reduced to thiols.
Substitution: The hydroxymethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines and alcohols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce thiols.
Scientific Research Applications
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antioxidant due to its phenolic structure.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of polymers and other materials with specific properties.
Mechanism of Action
The mechanism of action of 2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] involves its interaction with molecular targets through its phenolic and disulfide groups. The phenolic groups can donate hydrogen atoms, acting as antioxidants, while the disulfide bonds can undergo redox reactions, influencing various biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
- 2,2’-Disulfanediylbis(4,6-dimethylnicotinonitrile)
- 4,4’-Disulfanediylbis(2,6-dimethylphenol)
Uniqueness
2,2’-Disulfanediylbis[4-cyclohexyl-6-(hydroxymethyl)phenol] is unique due to its specific combination of cyclohexyl and hydroxymethyl groups attached to the phenolic rings. This structure imparts distinct chemical and physical properties, making it suitable for specialized applications in various fields.
Properties
CAS No. |
88661-03-4 |
|---|---|
Molecular Formula |
C26H34O4S2 |
Molecular Weight |
474.7 g/mol |
IUPAC Name |
4-cyclohexyl-2-[[5-cyclohexyl-2-hydroxy-3-(hydroxymethyl)phenyl]disulfanyl]-6-(hydroxymethyl)phenol |
InChI |
InChI=1S/C26H34O4S2/c27-15-21-11-19(17-7-3-1-4-8-17)13-23(25(21)29)31-32-24-14-20(12-22(16-28)26(24)30)18-9-5-2-6-10-18/h11-14,17-18,27-30H,1-10,15-16H2 |
InChI Key |
FSQZLMLGEGYUSC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=CC(=C(C(=C2)SSC3=CC(=CC(=C3O)CO)C4CCCCC4)O)CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



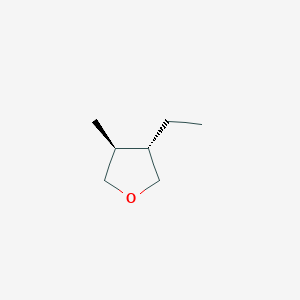
![2,3,4,5-Tetrahydro[1,1'-biphenyl]-4-carbonyl chloride](/img/structure/B14385989.png)
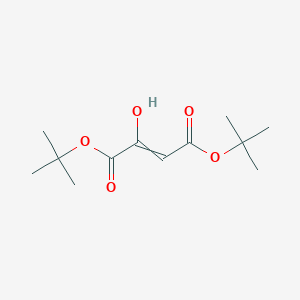
![1-[(5,5-Dichloropent-4-EN-1-YL)oxy]-4-(dodecyloxy)benzene](/img/structure/B14386009.png)
![Piperidine, 4-[4-(4-chlorophenyl)-2-thiazolyl]-1-methyl-](/img/structure/B14386015.png)

